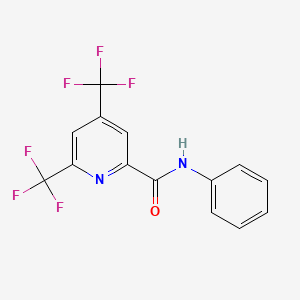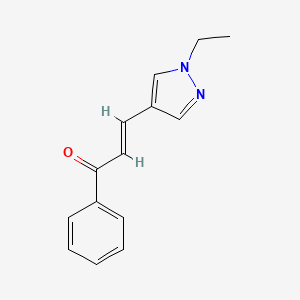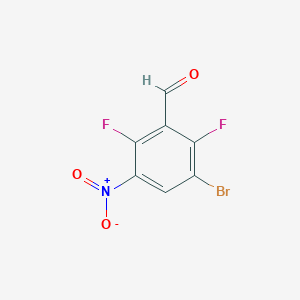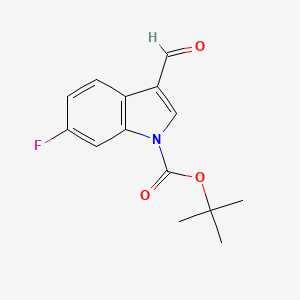
tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a fluorine atom at the 6-position, and a formyl group at the 3-position of the indole ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole coreThe formyl group can be added using formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of 6-fluoro-3-carboxy-1H-indole-1-carboxylate.
Reduction: Formation of 6-fluoro-3-hydroxymethyl-1H-indole-1-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological applications. They are investigated for their anticancer, antiviral, and antimicrobial properties. This compound can serve as a lead compound for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and proteins. The formyl group can act as a reactive site for covalent binding, while the fluorine atom can enhance binding affinity and selectivity. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
tert-Butyl 6-fluoro-1H-indole-1-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate: Contains a chlorine atom instead of fluorine, which may influence its chemical and biological properties.
Uniqueness: tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of both the fluorine atom and the formyl group. This combination of functional groups allows for specific chemical modifications and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-formylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEIVKJKTYOYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
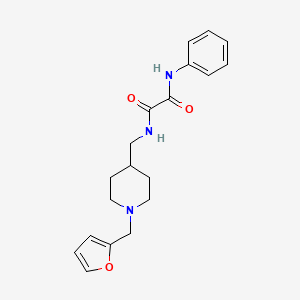
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/new.no-structure.jpg)
![3-(4-BROMOBENZENESULFONYL)-N-(4-PHENYLBUTAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2948092.png)
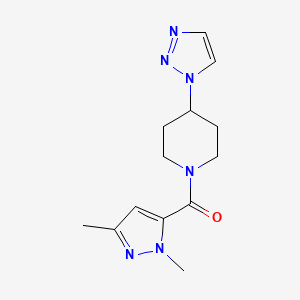
![N-{4-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2948096.png)
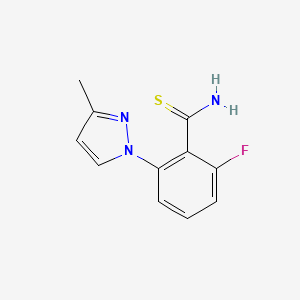
![2-methanesulfonyl-N-[2-(2-methoxy-5-methylphenyl)ethyl]-5-methylpyrimidine-4-carboxamide](/img/structure/B2948100.png)
![N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2948101.png)

![rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2948104.png)
